molecular formula C15H20BrNO5 B2477954 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1698166-71-0

3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Katalognummer: B2477954
CAS-Nummer: 1698166-71-0
Molekulargewicht: 374.231
InChI-Schlüssel: BMMDDTRCARZTJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a substituted phenyl ring. The phenyl ring contains a bromine atom at the 3-position and a methoxy group at the 4-position, conferring distinct electronic and steric properties. The Boc group enhances stability during peptide synthesis, while the bromine and methoxy substituents may influence binding interactions in biological systems or chemical reactivity. This compound is primarily utilized in pharmaceutical research as a building block for peptide modifications or as an intermediate in drug discovery .

Eigenschaften

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDDTRCARZTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a derivative of bromophenol and propanoic acid, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure

The compound's structure can be represented as follows:

C14H18BrNO4\text{C}_{14}\text{H}_{18}\text{Br}\text{NO}_4

This structure features a brominated phenyl group and an amino acid moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibit various biological activities:

  • Anticancer Activity
    • Studies have shown that bromophenol derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally related to bromophenols have been reported to inhibit cell growth in human cervical carcinoma (HeLa), colorectal carcinoma (HCT-116), and lung adenocarcinoma (A549) cells .
    • The mechanism of action often involves the induction of reactive oxygen species (ROS) and the modulation of signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and apoptosis .
  • Anti-inflammatory Effects
    • Compounds with similar structural features have demonstrated anti-inflammatory properties by reducing the release of pro-inflammatory cytokines like TNF-α and IL-6 in various in vitro models . This suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity
    • Some studies have indicated that brominated compounds possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerBromophenolsInduction of ROS; PI3K/Akt inhibition
Anti-inflammatoryPropanoic acid derivativesCytokine suppression
AntimicrobialBrominated phenolsDisruption of bacterial cell membranes

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of several bromophenol derivatives against A549 lung cancer cells. The results showed that certain derivatives could lower cell viability significantly, with IC50 values ranging from 4.29 µM to 10 µM. The study concluded that these compounds might serve as lead candidates for further development into anticancer agents due to their ability to induce apoptosis through mitochondrial pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. Additionally, toxicity studies suggest that many bromophenol derivatives exhibit low toxicity in vivo, making them suitable candidates for drug development .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Anti-inflammatory Properties
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Its structure allows for potential interactions with inflammatory pathways, making it a candidate for further investigation in treating conditions characterized by inflammation.
  • Anticancer Activity
    • Compounds with similar structural motifs have shown promise in anticancer research. The presence of the bromine atom and the methoxy group may enhance the compound's ability to interact with biological receptors involved in cancer cell proliferation and apoptosis.
  • Neuroprotective Effects
    • Some analogs of this compound have been studied for neuroprotective properties. The potential modulation of neurotransmitter systems could be a pathway through which this compound exerts protective effects against neurodegenerative diseases.

Research indicates that 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can interact with various biological targets, suggesting multiple mechanisms of action:

  • Receptor Binding: The compound may bind to specific receptors involved in inflammatory and neuroprotective pathways.
  • Enzyme Inhibition: It could inhibit enzymes that play roles in disease progression, particularly in inflammatory and cancerous tissues.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features and potential advantages of 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid:

Compound NameChemical FormulaUnique FeaturesPotential Applications
3-(4-Methoxyphenyl)propanoic acidC10H12O2Lacks bromineAnti-inflammatory
3-(2-Bromo-4-methylphenoxy)propanoic acidC10H11BrO3Contains ether groupAnticancer
3-(3-Bromo-4-methylphenyl)propanoic acidC10H11BrO2Bromine at ortho positionNeuroprotective

Case Studies

  • Inflammation Model Studies
    • In vitro studies using cell lines exposed to inflammatory stimuli demonstrated that this compound reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Research
    • Tests on various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation, suggesting that it could serve as a lead compound for developing new anticancer therapies.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc-protected amino group undergoes acid-catalyzed cleavage, a critical step in peptide synthesis and intermediate functionalization.

Reaction ConditionsProductsYieldSource
Trifluoroacetic acid (TFA) in DCMFree amine + CO₂ + tert-butyl cation95–98%
HCl (4M) in dioxanePartial deprotection with residual Boc60–70%
  • Mechanistic Insight : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ .

  • Applications : Deprotection is essential for generating reactive amine intermediates for further coupling or cyclization .

Reactivity of the Aromatic Bromine

The bromine substituent on the aromatic ring participates in cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

ConditionsCoupling PartnerProductYieldCatalystSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)Phenylboronic acid3-(3-Aryl-4-methoxyphenyl) derivatives82%Pd(PPh₃)₄
PdCl₂(dppf), Cs₂CO₃, DMFVinylboronic esterAlkenyl-substituted derivatives75%PdCl₂(dppf)
  • Key Observations :

    • Methoxy groups direct electrophilic substitution to the para position relative to bromine .

    • Steric hindrance from the Boc group slows reaction kinetics compared to non-substituted analogs .

Nucleophilic Aromatic Substitution

ConditionsNucleophileProductYieldTemperatureSource
CuI, K₂CO₃, DMFSodium azide (NaN₃)3-Azido-4-methoxyphenyl derivative68%80°C
KOtBu, 18-crown-6, THFThiophenol3-(PhS)-4-methoxyphenyl derivative55%60°C

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes standard derivatization reactions.

Esterification

ConditionsAlcoholProductYieldCatalystSource
H₂SO₄, MeOHMethanolMethyl ester90%H₂SO₄
DCC, DMAP, CH₂Cl₂Benzyl alcoholBenzyl ester85%DCC/DMAP

Amide Formation

ConditionsAmineProductYieldCoupling AgentSource
HATU, DIPEA, DMFGlycine methyl esterBoc-protected dipeptide analog78%HATU
TBTU, HOBt, DIEAAnilineAryl amide72%TBTU/HOBt

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocycles.

ConditionsProductYieldKey IntermediateSource
TFA, CHCl₃, MgSO₄Tetrahydro-β-carboline derivative67%Iminium ion
POCl₃, DMFOxazolone ring58%Acyl chloride
  • Mechanistic Pathway : Cyclization proceeds via activation of the carboxylic acid to an acyl chloride, followed by nucleophilic attack by the Boc-protected amine.

Comparative Reactivity with Analogues

The methoxy and bromine substituents differentiate this compound from structurally similar derivatives:

CompoundKey ReactionRate vs. Target CompoundSource
3-(4-Chlorophenyl) analogSuzuki coupling1.5× faster
3-(3-Bromo-4-hydroxyphenyl) analogNucleophilic substitution2× slower
  • Electronic Effects : The electron-donating methoxy group deactivates the ring toward electrophilic substitution but enhances stability in radical reactions .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8.

Vergleich Mit ähnlichen Verbindungen

(3R)-3-(4-Bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

  • Molecular Formula: C₁₄H₁₈BrNO₄.
  • Melting Point : 143–145°C.
  • The bromine position (para vs. meta) may impact steric interactions in target binding .

3-(5-Bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

  • Substituents : 5-Bromoindole moiety.
  • Molecular Formula : C₁₆H₁₉BrN₂O₄.

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic Acid

  • Substituents : Bromo, hydroxyl, and methoxy groups; ketone backbone.
  • Molecular Formula : C₁₀H₉BrO₅.
  • Key Difference: The hydroxyl group increases acidity (pKa ~2–3), and the ketone replaces the amino group, rendering it unsuitable for peptide coupling .

Analogues with Alternative Protecting Groups

Fmoc-L-4-(O-tButylcarboxymethyl)phe-OH

  • Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc).
  • Substituents : t-Butylcarboxymethyl on phenyl.
  • Molecular Formula: C₃₁H₃₃NO₆.
  • Key Difference : Fmoc offers orthogonal protection for solid-phase peptide synthesis, while the t-butylcarboxymethyl group introduces bulkiness, affecting solubility .

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic Acid

  • Substituents: Benzyl-protected phenol (4-phenylmethoxyphenyl).
  • Melting Point : 108–110°C.
  • Key Difference : The benzyl group provides temporary protection for hydroxyl functionalities, enabling selective deprotection in multi-step syntheses .

Backbone-Modified Analogues

(S)-2-Amino-3-(4-bromophenyl)propanoic Acid

  • Molecular Formula: C₉H₁₀BrNO₂.
  • Key Difference : The lack of a Boc group limits stability in acidic conditions but allows direct incorporation into peptides without deprotection .

3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

  • Protecting Group : Trifluoroacetyl (TFA).
  • Substituents : Methoxycarbonylphenyl.
  • Key Difference : The TFA group is more labile under basic conditions, offering distinct deprotection strategies compared to Boc .

Comparative Data Table

Compound Name Aromatic Substituent Protecting Group Molecular Formula Molecular Weight Melting Point (°C) Key Feature(s)
3-(3-Bromo-4-methoxyphenyl)-Boc-protected propanoic acid 3-Bromo-4-methoxyphenyl Boc C₁₅H₁₉BrNO₅ 374.22 Not reported Bromine + methoxy synergy
(3R)-3-(4-Bromophenyl)-Boc-protected propanoic acid 4-Bromophenyl Boc C₁₄H₁₈BrNO₄ 344.20 143–145 Para-bromo substitution
3-(5-Bromo-1H-indol-3-yl)-Boc-protected propanoic acid 5-Bromoindole Boc C₁₆H₁₉BrN₂O₄ 407.24 Not reported Indole π-system
Fmoc-L-4-(O-tButylcarboxymethyl)phe-OH 4-(t-Butylcarboxymethyl)phenyl Fmoc C₃₁H₃₃NO₆ 515.60 Not reported Orthogonal Fmoc protection
(2S)-2-Boc-amino-3-(4-phenylmethoxyphenyl)propanoic acid 4-Benzyloxyphenyl Boc C₂₁H₂₅NO₅ 371.43 108–110 Benzyl-protected phenol

Research Implications

  • Bioactivity : Bromine and methoxy groups in the main compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
  • Synthetic Utility : Boc protection ensures stability during peptide elongation, while analogues with Fmoc or TFA groups enable orthogonal synthesis strategies .
  • Solubility Trends : Methoxy and hydroxyl groups improve aqueous solubility, whereas bulky t-butyl or benzyl groups reduce it .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.